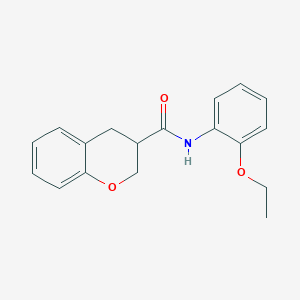
N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as EPC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained interest in the scientific community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Microplastics Research in Freshwater Bivalves
N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide: has been identified in the study of microplastics in freshwater bivalves . This compound, functioning as an additive, plays a role in the environmental monitoring of microplastic pollution. Its presence in organisms like Anodonta cygnea helps researchers understand the accumulation and impact of microplastics in freshwater ecosystems.
Biological Response Modifiers for Breast Cancer Therapy
Research has explored compounds similar to F3296-0494 for their potential as biological response modifiers in hormone-sensitive breast cancer therapies. These studies involve the synthesis of derivatives and evaluation of their estrogen receptor-binding affinities, which could lead to new treatments for breast cancer by modulating hormone activity.
Catalytic Asymmetric Hydrogenation
F3296-0494: and its structural analogs have been used in the synthesis of P-chiral bisphosphine, which serves as an effective ligand in catalytic asymmetric hydrogenation. This process is crucial for producing N-acylamino acids with high enantiomeric excess, highlighting the compound’s potential in asymmetric catalysis and the synthesis of optically active compounds.
Surface Modification and Flotation Enhancement
The chemical structure of F3296-0494 is relevant in the modification of mineral surfaces to improve sulfidization and flotation behavior. This application is particularly important in mineral processing techniques, such as enhancing the floatability of malachite in copper recovery processes.
Corrosion Inhibition
Derivatives of ethylenediamine, which are closely related to F3296-0494 , have been investigated for their effectiveness as corrosion inhibitors. This research indicates potential applications in corrosion protection and materials science, where such compounds can be used to enhance the durability of metals in corrosive conditions.
Metal Complexes and Catalysis
Studies involving metal complexes with structures similar to F3296-0494 show their utility in forming stable, catalytically active complexes. These complexes are significant in various catalytic processes, including those that may be used in industrial chemical reactions.
Additive in Polymer Production
F3296-0494: is used as an additive in the production of polymers, particularly in linear low-density polyethylene intended for repeat food contact use . It functions as a light stabilizer, enhancing the polymer’s properties for safer and more durable applications.
Research on Electric Security Fences
While not directly related to F3296-0494 , extensive research on the safety of pulsed electrical devices used in electric fence controllers provides a background that could be valuable for understanding the basic science behind systems that might incorporate similar compounds .
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-21-17-10-6-4-8-15(17)19-18(20)14-11-13-7-3-5-9-16(13)22-12-14/h3-10,14H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHJDLLKBWLYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3000009.png)

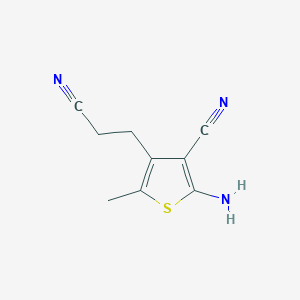
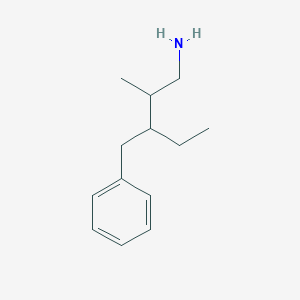
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile](/img/structure/B3000017.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B3000018.png)

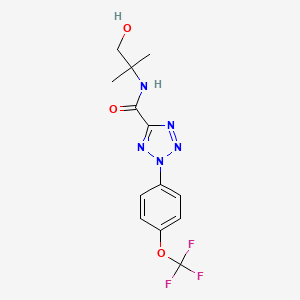
![ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3000024.png)
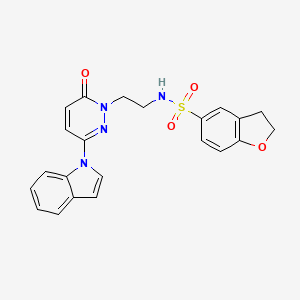
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B3000027.png)
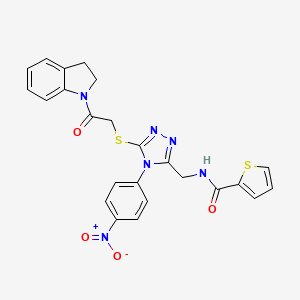
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B3000029.png)
![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)